6-Acetyl-4-fluoropyridine-2-carboxylic acid
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Overview
Description
6-Acetyl-4-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative. The presence of both acetyl and fluorine groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-fluoropyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-carboxy-4-fluoropyridine-2-carboxylic acid.
Reduction: Formation of 6-(1-hydroxyethyl)-4-fluoropyridine-2-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Acetyl-4-fluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and binding affinity to enzymes or receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridine-2-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Fluoropyridine-2-carboxylic acid: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.
6-Acetylpyridine-2-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness
6-Acetyl-4-fluoropyridine-2-carboxylic acid is unique due to the combined presence of both acetyl and fluorine groups on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C8H6FNO3 |
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Molecular Weight |
183.14 g/mol |
IUPAC Name |
6-acetyl-4-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6FNO3/c1-4(11)6-2-5(9)3-7(10-6)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
AUAMMIPVICNBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)F)C(=O)O |
Origin of Product |
United States |
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